The compound is classified under the category of nitrogen-containing heterocycles. It is often synthesized for research purposes and can be found in various chemical databases and suppliers, such as BenchChem and Matrix Scientific . The compound's CAS number is 1035841-07-6, which aids in its identification in chemical literature.
The synthesis of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid can be achieved through several methods:
The molecular structure of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid can be described as follows:
Property | Value |
---|---|
Molecular Formula | C₈H₈N₄O₂ |
Molecular Weight | 180.17 g/mol |
CAS Number | 1035841-07-6 |
InChI Key | SSUPLINOXMMMKU-UHFFFAOYSA-N |
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid participates in various chemical reactions:
The mechanism of action for 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid involves its interaction with specific biological targets:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Varies with solvent |
Stability | Stable under normal conditions |
The applications of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid span various fields:
Microwave irradiation has revolutionized the synthesis of the 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine core, significantly accelerating the cyclocondensation reactions essential for scaffold assembly. Unlike conventional conductive heating, microwave energy enables direct dipole excitation of reactants, reducing reaction times from hours to minutes while improving regioselectivity and yields. Key advancements include the development of solvent-free protocols and catalyst-free conditions that align with green chemistry principles. For example, cyclocondensation between carboxylic acid-containing piperidine precursors and hydrazine derivatives under microwave irradiation (120–150°C) achieves ring closure in <10 minutes with yields exceeding 85%, compared to <50% yield after 6–12 hours via conventional heating [5] [10]. This method minimizes byproduct formation and simplifies purification, making it indispensable for rapid analog generation.
Table 1: Microwave vs. Conventional Synthesis of Triazolopyridine Core
Parameter | Microwave Method | Conventional Method |
---|---|---|
Reaction Time | 5–15 minutes | 6–24 hours |
Yield | 82–97% | 45–78% |
Energy Input | 150–300 W | Prolonged heating |
Solvent Consumption | Minimal (neat/solvent-free) | High (reflux conditions) |
Regioselectivity | High (>95%) | Moderate (70–85%) |
The chiral center at C8 of the tetrahydropyridine ring critically determines the biological activity of derivatives. Enantioselective functionalization employs transition-metal catalysts with chiral ligands to install alkyl, aryl, or heteroaryl groups stereoselectively. Pd-catalyzed α-arylation of C8-prochiral enolates using BINAP-type ligands achieves enantiomeric excess (ee) values of >90% [6]. Alternatively, enzymatic resolution separates racemates, as demonstrated for the γ-secretase modulator (R)-11j, where chiral HPLC with a CHIRALPAK AD column (hexane/isopropanol mobile phase) isolates the (R)-enantiomer ([α]²⁵D = –123.8°) from its (S)-counterpart ([α]²⁵D = +127.0°) [1]. The absolute configuration of the (S)-enantiomer was confirmed via single-crystal X-ray diffraction (CCDC: 1400477), revealing critical hydrogen-bonding interactions between the carboxylic acid and the γ-secretase binding pocket that depend on C8 stereochemistry [1] [6].
Optimization of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid derivatives increasingly relies on Ligand-Lipophilicity Efficiency (LLE), defined as LLE = pIC₅₀ (or pEC₅₀) – log D. This metric balances potency against lipophilicity to mitigate off-target effects and poor pharmacokinetics. The carboxylic acid group at C3 enhances polarity, reducing log D to 0.5–1.0 (pH 7.4) while maintaining target engagement [4] [7]. For γ-secretase modulators like 11j, strategic incorporation of polar substituents improved LLE from <5 (early leads) to >8, correlating with enhanced blood-brain barrier permeability (brain-to-plasma ratio: 0.8–1.2) and oral bioavailability (>80% in mice) [1] [7].
Table 2: LLE-Driven Optimization of Lead Compound 11j
Derivative | log D (pH 7.4) | Aβ42 IC₅₀ (nM) | LLE | BBB Permeability |
---|---|---|---|---|
Early lead | 3.2 | 850 | 4.1 | Low (0.1) |
11j | 1.5 | 42 | 8.3 | High (1.0) |
Carboxylic acid analog | 0.8 | 68 | 8.9 | Moderate (0.6) |
Introducing trifluoromethyl (–CF₃) groups at the C5 or C7 positions of the tetrahydropyridine ring significantly enhances metabolic stability by blocking cytochrome P450 oxidation sites. This modification reduces intrinsic clearance in human liver microsomes by >50% while maintaining aqueous solubility due to the carboxylic acid group [3] [4]. In γ-secretase modulators, trifluoromethyl analogs exhibit 2–3 fold longer half-lives in vivo than non-fluorinated counterparts, attributed to decreased oxidative dealkylation. The strong electron-withdrawing nature of –CF₃ also augments the acidity of the C3-carboxylic acid (pKₐ ~3.5), promoting salt formation for improved formulation [3] [4] [6].
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: